Ethyl cinnamate

Vue d'ensemble

Description

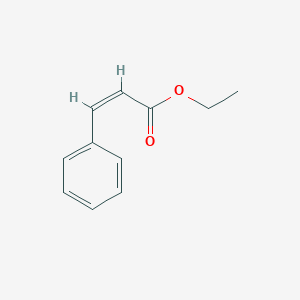

Ethyl cinnamate is an ester formed from cinnamic acid and ethanol. It is a naturally occurring compound found in the essential oil of cinnamon and has a fruity and balsamic odor reminiscent of cinnamon with an amber note . This compound is widely used in the fragrance and flavor industry due to its pleasant aroma.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl cinnamate can be synthesized through several methods:

Esterification Reaction: This involves the reaction of cinnamic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.

Claisen-Schmidt Reaction: This method involves the reaction of ethyl acetate with benzaldehyde in the presence of a base such as sodium.

Industrial Production Methods: Industrial production of this compound typically involves the esterification of cinnamic acid with ethanol under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

Analyse Des Réactions Chimiques

Ethyl cinnamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield ethyl hydrocinnamate. This reaction typically uses reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

Chemical Properties and Identification

- Chemical Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- CAS Number : 103-36-6

- Appearance : Colorless to pale yellow liquid with a fruity aroma reminiscent of cinnamon.

- Solubility : Soluble in alcohol and fixed oils; slightly soluble in water (160.6 mg/L at 25 °C) .

Flavoring Agent

This compound is widely used in the food industry as a flavoring agent due to its pleasant fruity aroma. It is commonly found in formulations for flavors such as cherry, grape, and peach. Its role as a fixative helps stabilize these flavors in various products .

Cosmetic Applications

In cosmetics, this compound serves as an aromatic modifier in fragrances. It is utilized in the formulation of rose, citrus, and oriental fragrances, enhancing the overall scent profile of products .

Pharmaceutical Applications

This compound has been explored for its potential therapeutic properties:

- Anticancer Activity : Recent studies indicate that this compound can inhibit tumor growth in colon cancer by suppressing angiogenesis through the VEGFR2 signaling pathway. This positions it as a promising candidate for cancer treatment .

- Antioxidant Properties : this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Research shows that it has comparable activity to standard antioxidants like ascorbic acid .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it useful in developing treatments for inflammatory conditions .

Environmental Applications

This compound's impact on aquatic ecosystems has been studied extensively:

- Toxicity to Algae : Research indicates that this compound can significantly affect the photosynthesis and cellular physiology of Chlorella vulgaris, an important algal species in aquatic ecosystems. At concentrations of 2-4 mg/L, it inhibited photosynthesis nearly completely after 72 hours of exposure. This suggests its potential use in controlling algal blooms in eutrophic waters .

Case Studies

- Antioxidant Activity Study :

- Ecotoxicological Impact Assessment :

Mécanisme D'action

The mechanism of action of ethyl cinnamate involves its interaction with various molecular targets:

Antimicrobial Activity: this compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory and Anticancer Activity: this compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis in tumors.

Comparaison Avec Des Composés Similaires

Ethyl cinnamate is similar to other cinnamate derivatives, such as:

Mthis compound: This compound has a similar structure but with a methyl group instead of an ethyl group.

Butyl cinnamate: This derivative has a butyl group and exhibits stronger antimicrobial properties compared to this compound.

Cinnamyl cinnamate: This compound has a cinnamyl group and is used as a plasticizer in various industrial applications.

This compound is unique due to its balanced properties, making it suitable for a wide range of applications in different fields.

Activité Biologique

Ethyl cinnamate (EC) is an organic compound derived from cinnamon, recognized for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is an ester formed from cinnamic acid and ethanol. Its chemical formula is , and it possesses a characteristic aromatic structure that contributes to its biological activities.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Notably, a study demonstrated that EC suppresses tumor growth in colorectal cancer by inhibiting angiogenesis through the VEGFR2 signaling pathway.

Key Findings:

- Inhibition of Tumor Growth : In vivo studies using HT29 colon cancer xenograft models showed significant tumor growth suppression with no detectable hepatotoxicity or nephrotoxicity .

- Mechanism of Action : EC inhibited the proliferation, migration, invasion, and tube formation of VEGF-induced human umbilical vein endothelial cells (HUVECs). It also induced apoptosis in these cells and suppressed phosphorylation of VEGFR2 .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. A study indicated that it could potentially alleviate conditions characterized by oxidative stress.

Mechanism:

- Oxidative Stress Reduction : EC has been shown to interact with proteins such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), which are crucial for mitigating oxidative stress. In silico studies revealed binding energies indicating a strong interaction between EC and these proteins, suggesting its role in enhancing antioxidant defenses .

Antimicrobial Activity

The antimicrobial effects of this compound have been well-documented across various studies.

Efficacy:

- Minimum Inhibitory Concentrations (MIC) : this compound demonstrated antimicrobial activity against several strains of bacteria and fungi. For instance, it exhibited MIC values of 726.36 µM against certain pathogens, indicating its potential as a natural antimicrobial agent .

- Mechanism : The antimicrobial action is attributed to membrane disruption and the induction of reactive oxygen species within microbial cells .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological profile.

Data Summary:

- DPPH Assay : EC showed moderate antioxidant activity in DPPH assays, indicating its ability to scavenge free radicals effectively .

- Potential Applications : Given its antioxidant capabilities, EC may be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Case Study 1: this compound in Cancer Treatment

A clinical study investigated the effects of EC on colon cancer cells. The results indicated a marked reduction in cell viability and increased apoptosis rates when treated with this compound. The study concluded that EC could be a promising therapeutic agent for colorectal cancer treatment due to its ability to inhibit angiogenesis and induce cell death.

Case Study 2: Antimicrobial Properties Against Mycobacterium tuberculosis

Research highlighted that ethyl p-methoxy cinnamate, a derivative of EC, exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. This finding underscores the potential of EC derivatives in addressing antibiotic resistance .

Propriétés

IUPAC Name |

ethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017688 | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in alcohols, miscible (in ethanol) | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.051 | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00327 [mmHg] | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4192-77-2, 103-36-6 | |

| Record name | Ethyl (E)-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ethyl cinnamate on algae?

A1: Research indicates that this compound exerts its toxic effects on algae like Chlorella vulgaris and Chlorella pyrenoidosa primarily by disrupting photosynthesis. [, ] It inhibits both the maximal photochemical efficiency (Fv/Fm) and actual photochemical efficiency (ΦPSII) of photosystem II (PSII). [, ] This disruption leads to a decrease in chlorophyll a content, indicating impaired photosynthetic capacity. []

Q2: Does this compound exhibit insecticidal or repellent properties?

A3: Yes, studies demonstrate that this compound possesses both insecticidal and repellent properties against various insects, including booklice (Liposcelis bostrychophila) and tobacco beetles (Lasioderma serricorne). [, ] This dual action makes this compound a potential candidate for developing natural insect control solutions.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol.

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Infrared (IR) spectrophotometry and gas chromatography-mass spectrometry (GC-MS) are routinely used to identify and characterize this compound. [, ] IR spectroscopy reveals the presence of specific functional groups, while GC-MS analysis provides information about the compound's molecular weight and fragmentation pattern. [, ]

Q5: Can this compound be used in cosmetic formulations?

A6: Yes, research suggests that this compound is a potential organic sunscreen agent. [, ] Studies have investigated its incorporation into cosmetic foundations, demonstrating its ability to enhance sun protection factor (SPF) while maintaining formulation stability. []

Q6: What is the role of this compound in tissue clearing for microscopy?

A7: this compound has emerged as a promising clearing agent in microscopy due to its ability to render tissues transparent without significantly affecting the fluorescence of common fluorescent proteins. [, ] This property makes it valuable for imaging large and complex 3D structures within tissues. [, ]

Q7: How is this compound typically synthesized?

A8: this compound is commonly synthesized through the esterification of cinnamic acid with ethanol. This reaction can be catalyzed by various agents, including strong acids like sulfuric acid [, , ], Lewis acids like stannic chloride pentahydrate [], solid superacids like SO42-/TiO2 [], and even immobilized enzymes like porcine pancreatic lipase. []

Q8: What factors influence the yield of this compound during synthesis?

A9: Several factors can impact the yield of this compound, including the type and amount of catalyst used, the molar ratio of reactants (cinnamic acid and ethanol), reaction temperature, and reaction time. [, , , , , ] Optimizing these parameters is crucial for achieving high yields of this compound.

Q9: Have there been any computational studies on this compound and its derivatives?

A10: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its derivatives with biological targets. For example, a study explored the binding of this compound and ethyl p-methoxycinnamate to the estrogen receptor protein (1QKM) to understand their potential estrogenic effects. []

Q10: How does the presence of a p-methoxy group affect the odor profile of cinnamic acid derivatives?

A11: Research on the aroma profile of galangal, which contains various cinnamic acid derivatives, indicates that the presence of a p-methoxy group significantly influences odor perception. [] While this compound exhibits a strong fruity odor, the introduction of a p-methoxy group in ethyl p-methoxycinnamate alters and weakens this odor. []

Q11: Does the structure of cinnamic acid derivatives impact their repellent activity?

A12: Yes, structural modifications of cinnamic acid derivatives can affect their repellency against insects. A study comparing the repellency of cinnamaldehyde, mthis compound, and this compound against tobacco beetles revealed that cinnamaldehyde exhibited the strongest repellent activity, followed by mthis compound and then this compound. [] This suggests that the aldehyde group contributes significantly to the repellency, while the ester moiety may influence the potency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.